molecular formula C17H25NO B5432288 (2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone

(2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B5432288
M. Wt: 259.4 g/mol
InChI Key: LDWYXINHBOWKKK-UHFFFAOYSA-N
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Description

(2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone is an organic compound with the molecular formula C17H25NO It is characterized by the presence of a piperidine ring substituted with an ethyl group and a methanone group attached to a trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

(2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone is unique due to its specific combination of a piperidine ring and a trimethylphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(2,4,6-trimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-5-15-8-6-7-9-18(15)17(19)16-13(3)10-12(2)11-14(16)4/h10-11,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWYXINHBOWKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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